

Application Note: High-Precision Quantification of 5-(Benzyloxy)-2-chlorobenzoic Acid

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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-chlorobenzoic acid
Cat. No.: B8014608

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Abstract

This guide details the analytical quantification of **5-(Benzyloxy)-2-chlorobenzoic acid** (CAS 32981-85-4), a critical intermediate in the synthesis of fibrates-class pharmaceuticals and heterocyclic bioactive compounds. Due to its specific physicochemical profile—combining the acidity of a benzoic acid moiety with the significant lipophilicity of a benzyloxy ether linkage—standard analytical approaches require optimization. This note presents two validated workflows: a robust HPLC-UV method for purity and potency assays (QC), and a high-sensitivity LC-MS/MS protocol for trace impurity analysis in complex matrices.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step in method design. **5-(Benzyloxy)-2-chlorobenzoic acid** presents a "dual-nature" challenge:

- **Acidic Functionality:** The carboxylic acid group ($pK_a \approx 2.8\text{--}3.2$) necessitates pH control in the mobile phase to prevent peak tailing caused by mixed ionization states.

- **Hydrophobic Character:** The 5-benzyloxy group significantly increases the partition coefficient (LogP est. > 4.0), requiring high organic strength for elution and preventing carryover.

Property	Value / Description	Analytical Implication
Molecular Formula	C ₁₄ H ₁₁ ClO ₃	MW = 262.69 g/mol
pKa (Acidic)	~2.9 (Estimated)	Mobile phase pH must be ≤ 2.5 to keep analyte protonated (neutral) for RP-HPLC.
LogP	~4.2 (Estimated)	Requires C18 chemistry and high % organic gradient (40–90% B).
Solubility	Low in water; High in ACN, MeOH	Diluent must contain at least 50% organic solvent.
UV Maxima	~230 nm, ~254 nm	254 nm provides selective detection for the aromatic ether system.

Protocol A: HPLC-UV (Purity & Potency)

Recommended for: Raw material release testing, reaction monitoring, and stability studies.

2.1. Chromatographic Conditions

This method uses a robust C18 stationary phase with an acidic mobile phase to suppress ionization, ensuring sharp peak shape and reproducible retention.

- **System:** HPLC with PDA or VWD detector (e.g., Agilent 1260/1290 or Waters Alliance).
- **Column:** Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm) or equivalent.
 - **Why:** The 3.5 μm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems.
- **Column Temperature:** 35°C (Controlled temperature minimizes retention time drift).

- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10 µL.
- Detection: UV at 254 nm (Primary), 230 nm (Secondary).

2.2. Mobile Phase Setup

- Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water.[1]
 - Note: Phosphoric acid is preferred over formic acid for UV detection due to lower background absorbance at low wavelengths.
- Solvent B: Acetonitrile (HPLC Grade).[1][2]

2.3. Gradient Program

Due to the high lipophilicity of the benzyl group, an isocratic hold at low organic strength will result in excessive retention. A steep gradient is required.

Time (min)	% Solvent A	% Solvent B	Step Description
0.0	60	40	Initial equilibration
2.0	60	40	Isocratic hold to separate polar impurities
12.0	10	90	Linear gradient to elute main peak
15.0	10	90	Wash step to remove highly lipophilic dimers
15.1	60	40	Return to initial conditions
20.0	60	40	Re-equilibration

2.4. Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
- Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent (50:50 Water:Acetonitrile).
 - Critical: Do not use 100% water as diluent; the compound will precipitate.

Protocol B: LC-MS/MS (Trace Quantification)

Recommended for: Genotoxic impurity screening, cleaning validation, and biological matrix analysis.

3.1. Mass Spectrometry Parameters

The carboxylic acid moiety ionizes efficiently in Negative Electrospray Ionization (ESI-) mode.

- Source: ESI Negative Mode.
- Capillary Voltage: -2500 V to -4500 V (Optimize for instrument).
- Drying Gas Temp: 300°C.
- Nebulizer Pressure: 35 psi.

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
261.0 [M-H] ⁻	217.0	10–15	Loss of CO ₂ (Decarboxylation)
261.0 [M-H] ⁻	127.0	25–30	Cleavage of Benzyl ether + Cl loss

| 261.0 [M-H]⁻ | 35.0 | 30–40 | Chloride ion (Confirmation only) |

Note: The transition 261.0 → 217.0 is the most sensitive quantifier (Quant) ion. The 261.0 → 127.0 transition serves as the qualifier (Qual).

3.2. LC Conditions (MS-Compatible)

- Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Why: Phosphoric acid is non-volatile and will ruin the MS source. Formic acid provides the necessary protons for chromatography while being volatile.
- Flow Rate: 0.3 mL/min.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

4.1. Linearity & Range

- Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 μg/mL for UV; 10–500 ng/mL for MS).
- Acceptance Criteria: Correlation coefficient (R^2) ≥ 0.999.

4.2. Accuracy (Recovery)

- Protocol: Spike the analyte into the sample matrix (or placebo) at three levels (80%, 100%, 120%).
- Acceptance Criteria: Mean recovery between 98.0% and 102.0% (UV) or 80–120% (MS trace analysis).

4.3. Specificity (Forced Degradation)

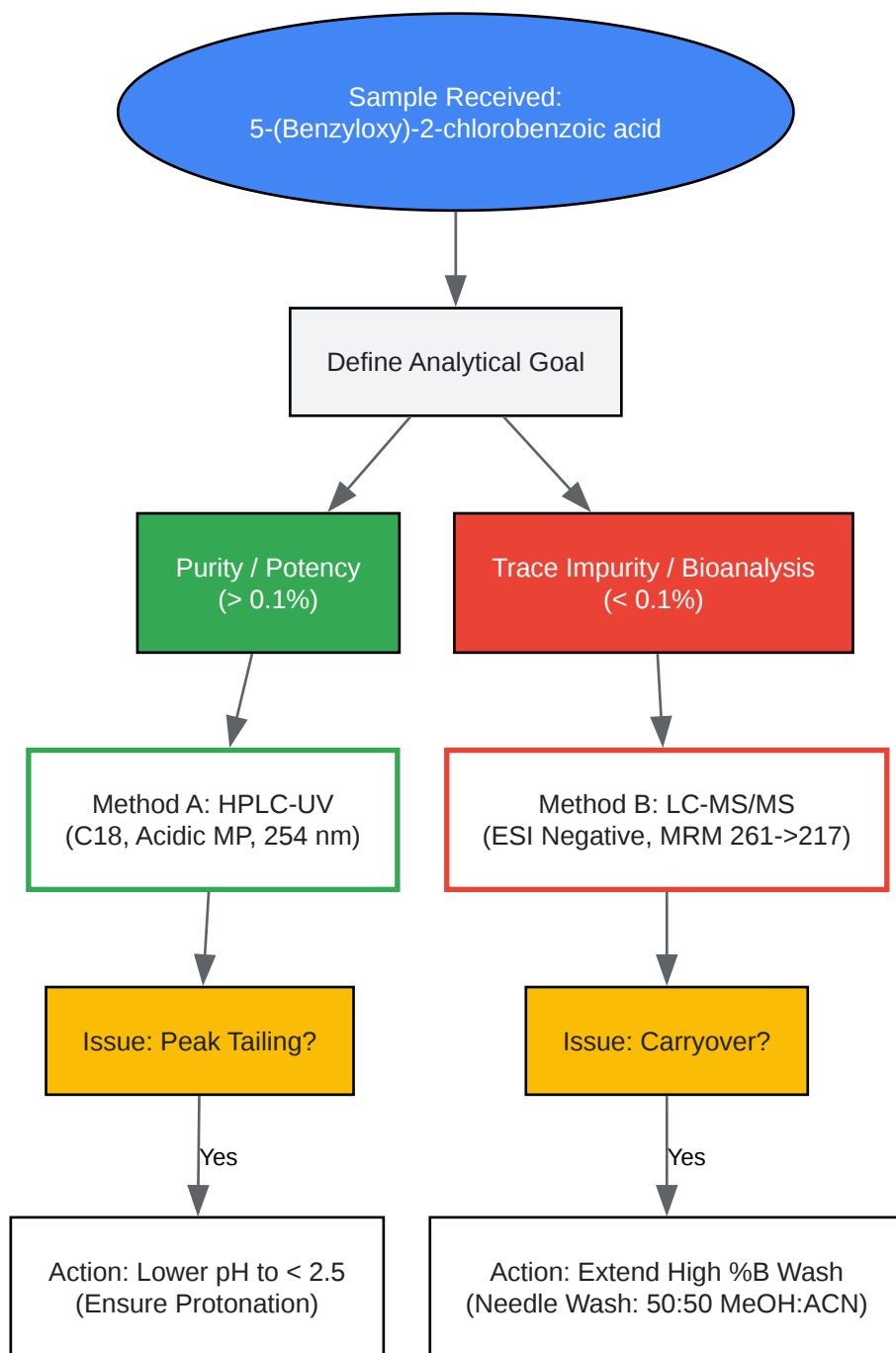
Subject the sample to stress conditions to ensure the method separates degradation products from the main peak.

- Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
- Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
- Oxidation: 3% H₂O₂, RT, 4 hours.
- Observation: Watch for the formation of 2-chloro-5-hydroxybenzoic acid (loss of benzyl group), which should elute significantly earlier (lower LogP) than the parent compound.

Visual Workflows & Logic

Figure 1: Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the appropriate detection method and troubleshooting common issues.



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Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and troubleshooting common physicochemical challenges.

References

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